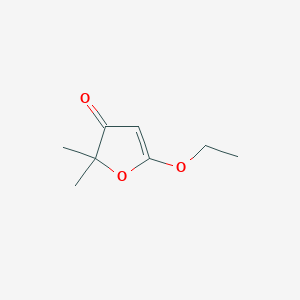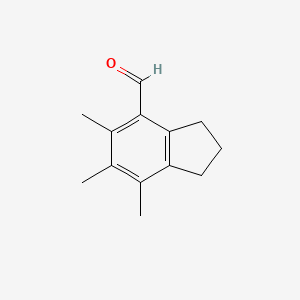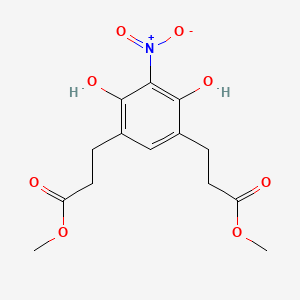
Dimethyl 3,3'-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate is an organic compound characterized by its unique chemical structure, which includes two ester groups, two hydroxyl groups, and a nitro group attached to a phenylene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate typically involves the esterification of 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
科学研究应用
Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate involves its interaction with specific molecular targets and pathways. For example, the compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl groups may also participate in hydrogen bonding and other interactions that influence the compound’s activity.
相似化合物的比较
Similar Compounds
Dimethyl 3,3’-(4,6-dihydroxy-1,3-phenylene)dipropanoate: Lacks the nitro group, resulting in different chemical and biological properties.
Dimethyl 3,3’-(4,6-dihydroxy-5-chloro-1,3-phenylene)dipropanoate: Contains a chloro group instead of a nitro group, leading to variations in reactivity and applications.
Uniqueness
Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate is unique due to the presence of both hydroxyl and nitro groups on the phenylene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research applications.
属性
CAS 编号 |
88421-76-5 |
|---|---|
分子式 |
C14H17NO8 |
分子量 |
327.29 g/mol |
IUPAC 名称 |
methyl 3-[2,4-dihydroxy-5-(3-methoxy-3-oxopropyl)-3-nitrophenyl]propanoate |
InChI |
InChI=1S/C14H17NO8/c1-22-10(16)5-3-8-7-9(4-6-11(17)23-2)14(19)12(13(8)18)15(20)21/h7,18-19H,3-6H2,1-2H3 |
InChI 键 |
REZJLMCWJCLNMC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC1=CC(=C(C(=C1O)[N+](=O)[O-])O)CCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




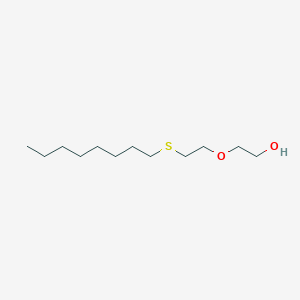
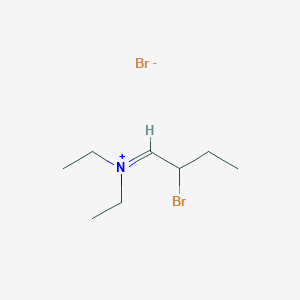
![7-Methoxy-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14399868.png)


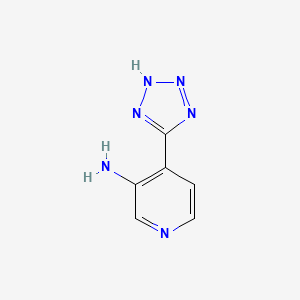
![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-methylphenyl)methyl]urea](/img/structure/B14399887.png)
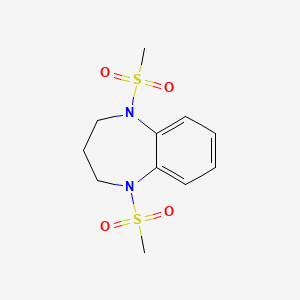
![3-[3-(4-Ethoxyphenyl)propyl]aniline](/img/structure/B14399900.png)
